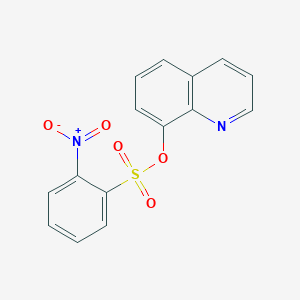

Quinolin-8-yl 2-nitrobenzenesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

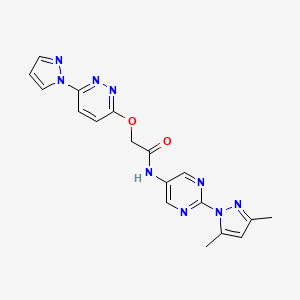

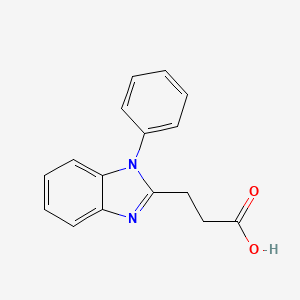

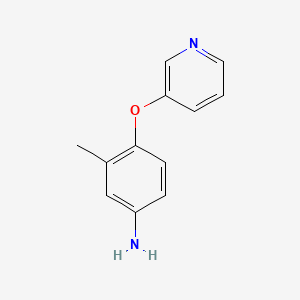

Quinolin-8-yl 2-nitrobenzenesulfonate is a chemical compound with the molecular formula C15H10N2O5S . It has an average mass of 330.315 Da and a monoisotopic mass of 330.031036 Da .

Synthesis Analysis

The synthesis of quinoline derivatives, including Quinolin-8-yl 2-nitrobenzenesulfonate, has been reported in several studies . For instance, a time-efficient synthesis of quinolin-8-yl 4-chlorobenzoate was reported via an O-acylation reaction between 8-hydroxyquinoline and 4-chlorobenzoyl chloride . Another study reported a highly selective remote C(sp3)–H acetonation of N-(quinolin-8-yl)amide scaffolds at the C5-position under microwave irradiation .Molecular Structure Analysis

The molecular structure of Quinolin-8-yl 2-nitrobenzenesulfonate has been characterized using various analytical techniques, including NMR, IR, UV–Vis spectroscopy, MS spectrometry, differential scanning calorimetry (DSC), thermogravimetry (TG), and crystallographic studies . X-ray diffraction analyses show that the crystal structure is characterized by C-H···N, C-H···O, Cl···π, and π···π interactions .Chemical Reactions Analysis

Quinoline derivatives, including Quinolin-8-yl 2-nitrobenzenesulfonate, have been involved in various chemical reactions . For example, a ruthenium (II) catalyzed remote C-5 alkylation of the quinoline ring of N-(quinolin-8-yl)benzamides with alkyl bromides via C–H bond activation has been described .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

- Quinolin-8-yl 2-nitrobenzenesulfonate derivatives have been explored in various synthesis processes. For instance, they are involved in the synthesis of KDR kinase inhibitors, where their reactivity with other chemicals leads to the production of compounds with potential therapeutic effects (Kuethe et al., 2005).

- The compound has also been used in the synthesis of sulfonamide derivatives, which have shown pro-apoptotic effects in cancer cells, indicating its potential in cancer research and therapy (Cumaoğlu et al., 2015).

Antibacterial Properties

- Studies have revealed that derivatives of quinolin-8-yl 2-nitrobenzenesulfonate exhibit antibacterial activities. One study focusing on Mannich Reaction Product of Quinolin-8-ol showed promising activity against Gram-positive and Gram-negative bacteria (Faizi et al., 1997).

Antiproliferative and Anticancer Effects

- Novel 2‐Substituted Quinolin‐4‐yl‐benzenesulfonate derivatives have been synthesized and evaluated for their antiproliferative activity. These compounds have shown the ability to inhibit cellular tubulin polymerization, which is crucial in cancer therapy (Kakadiya et al., 2011).

Structural and Molecular Interactions

- Quinolin-8-yl 2-nitrobenzenesulfonate derivatives have been studied for their structural aspects, particularly in proton transfer compounds. These studies provide insights into the molecular structure and interactions, which are fundamental in material science and molecular chemistry (Jin et al., 2014).

Catalytic Applications

- This compound has also been used in Rh(I)-catalyzed carbon–carbon double-bond formation processes, demonstrating its utility in organic synthesis and potential in material science (Zhang et al., 2013).

Fluorescence and Spectroscopy Studies

- Derivatives of quinolin-8-yl 2-nitrobenzenesulfonate have been analyzed for their fluorescence properties and structural aspects, indicating their potential application in spectroscopy and material characterization (Karmakar et al., 2007).

Wirkmechanismus

While the specific mechanism of action for Quinolin-8-yl 2-nitrobenzenesulfonate is not explicitly mentioned in the search results, related compounds such as N-(quinolin-8-yl)benzenesulfonamides have been reported to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase .

Zukünftige Richtungen

Quinoline derivatives, including Quinolin-8-yl 2-nitrobenzenesulfonate, have potential applications in various fields, including medicine, food, catalysts, dyes, materials, refineries, and electronics . Future research may focus on the development of new synthesis methods, investigation of biological and pharmaceutical activities, and exploration of industrial applications .

Eigenschaften

IUPAC Name |

quinolin-8-yl 2-nitrobenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O5S/c18-17(19)12-7-1-2-9-14(12)23(20,21)22-13-8-3-5-11-6-4-10-16-15(11)13/h1-10H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZXNKMHFQLSRAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)OC2=CC=CC3=C2N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinolin-8-yl 2-nitrobenzenesulfonate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-(Tert-butyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2655291.png)

![N-(4-ethoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2655294.png)

![4-(N-benzyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2655303.png)

![Ethyl 2-[(5-chloro-2-hydroxybenzyl)amino]benzoate](/img/structure/B2655305.png)

![1-(4-Methoxyphenyl)-2-[3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone](/img/structure/B2655306.png)

![Ethyl 2-{[(2-chlorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B2655308.png)